molecular formula C6H10F3N B1330362 4-(Trifluoromethyl)piperidine CAS No. 657-36-3

4-(Trifluoromethyl)piperidine

Cat. No. B1330362
CAS RN: 657-36-3
M. Wt: 153.15 g/mol
InChI Key: RDRQUUWCJTYHCT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine is a fluorinated derivative of piperidine, which is a six-membered heterocyclic amine. The trifluoromethyl group attached to the piperidine ring significantly alters the chemical and physical properties of the molecule, making it a valuable building block in medicinal chemistry and polymer synthesis.

Synthesis Analysis

The synthesis of trifluoromethylated piperidine derivatives has been explored through various methods. One approach involves the use of 4-piperidones, which react selectively with aromatic hydrocarbons to give linear polymers . Another method describes the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones . Additionally, a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine has been reported, which involves a multi-step reaction starting with 4-fluorobenzoyl chloride and methylisonipecotate .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)piperidine is characterized by the presence of a trifluoromethyl group, which is known to influence the electronic properties of the molecule. This group can have a significant impact on the reactivity and stability of the piperidine ring, as well as its interaction with biological targets.

Chemical Reactions Analysis

Trifluoromethylated piperidines can undergo various chemical reactions due to their unique structure. For instance, the synthesis of α-hydroxyalkyl piperidine derivatives, which are common in several naturally occurring alkaloids, can be achieved through a highly stereocontrolled reaction involving 4-borono-1-azadienes, maleimides, and aldehydes . Moreover, the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines has been demonstrated, showcasing the regio- and diastereoselectivity of the ring expansion process .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the piperidine ring results in altered physical and chemical properties. These modifications can lead to increased lipophilicity, volatility, and chemical stability, making these compounds particularly interesting for pharmaceutical applications. The synthetic approach developed for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine provides a convenient method for the preparation of these compounds in multigram quantities, which can be used for the synthesis of other secondary amines containing the CF3O-group .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Summary of the application : 4-(Trifluoromethyl)piperidine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s derivatives are majorly used in the protection of crops from pests .
  • Results or outcomes : More than 20 new 4-(Trifluoromethyl)piperidine-containing agrochemicals have acquired ISO common names . Also, five pharmaceutical and two veterinary products containing the 4-(Trifluoromethyl)piperidine moiety have been granted market approval .

2. Synthesis of Dopamine D3 Receptor Antagonists

  • Summary of the application : 4-(Trifluoromethyl)piperidine is used in the synthesis of dopamine D3 receptor antagonists .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or outcomes : The outcomes of this application were not specified in the source .

3. Synthesis of α-Trifluoromethyl Piperidinic Derivatives

  • Summary of the application : 4-(Trifluoromethyl)piperidine is used in the synthesis of α-trifluoromethyl piperidinic derivatives . These compounds have been synthesized either from 6-membered rings by introduction of a CF3 group, from pyridines or pyridinones by reduction, from 5-membered rings by ring expansion, from linear amines by cyclization, or from dienes/dienophiles by cycloaddition .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures involve the introduction of a CF3 group, reduction, ring expansion, cyclization, or cycloaddition .
  • Results or outcomes : The outcomes of this application were not specified in the source .

4. Use in Pharmaceuticals and Clinical Trials

  • Summary of the application : Even though only five 4-(Trifluoromethyl)piperidine compounds have so far been approved for use as pharmaceuticals (that is, antivirals or antitumor agents), a large number of compounds containing the 4-(Trifluoromethyl)piperidine sub-structure are currently undergoing clinical trials .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or outcomes : A large number of compounds containing the 4-(Trifluoromethyl)piperidine sub-structure are currently undergoing clinical trials .

5. C,N-cross Coupling Reactions

  • Summary of the application : 4-(Trifluoromethyl)piperidine is used as a reactant for C,N-cross coupling reactions .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or outcomes : The outcomes of this application were not specified in the source .

6. Use in Drug Discovery

  • Summary of the application : Piperidine derivatives, including 4-(Trifluoromethyl)piperidine, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or outcomes : The outcomes of this application were not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(Trifluoromethyl)piperidine, are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

properties

IUPAC Name

4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRQUUWCJTYHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215917
Record name 4-Trifluoromethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)piperidine

CAS RN

657-36-3
Record name 4-(Trifluoromethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoromethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
Y Inoue, T Hatayama, T Kawasaki-Takasuka… - Chemical …, 2018 - pubs.rsc.org
Crossed aldol reactions of the CF3-containing pseudo C2 symmetric cyclic imide 3 were carried out by way of the corresponding boron bisenolate to stereoselectively furnish the …
Number of citations: 3 pubs.rsc.org
B Li, YM Lan, CT Hsu, ZL Liu, HB Song… - … Section C: Crystal …, 2005 - scripts.iucr.org
The structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, C15H9ClF3N3O5, (I), methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-…
Number of citations: 3 scripts.iucr.org
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
A lead compound A was identified previously as an stearoyl coenzyme A desaturase (SCD) inhibitor during research on potential treatments for obesity. This compound showed high …
Number of citations: 34 www.sciencedirect.com
VS Yarmolchuk, OV Shishkin… - European Journal of …, 2013 - Wiley Online Library
A practical synthetic approach to the construction of a library of three isomeric/homologous β‐trifluoromethyl‐substituted pyrrolidines is disclosed. All products were prepared in …
A Piontek, E Bisz, M Szostak - … Chemie International Edition, 2018 - Wiley Online Library
The scarcity of precious metals has led to the development of sustainable strategies for metal‐catalyzed cross‐coupling reactions. The establishment of new catalytic methods using iron …
Number of citations: 223 onlinelibrary.wiley.com
HK Hall Jr - The Journal of Organic Chemistry, 1964 - ACS Publications
… (77.5%) of 4-trifluoromethylpiperidine, bp 133-135 (lit.12 bp 133), 99+% pure by vpc 3-Trifluoromethylpiperidine.—3-Trifluoromethylpyridine, bp 116.3, 99 +% pure by vpc, was prepared …
Number of citations: 76 pubs.acs.org
T Sparey, D Beher, J Best, M Biba, JL Castro… - Bioorganic & medicinal …, 2005 - Elsevier
A novel series of N-alkyl-substituted cyclic sulfamides were developed from a screening hit. Chemistries were developed which allowed surveys of N-alkyl groups and amines resulting …
Number of citations: 68 www.sciencedirect.com
MS Raasch - The Journal of Organic Chemistry, 1962 - ACS Publications
Carrying out the reaction on amino acids is a special problem and this article summarizes our results with such compounds. Though the direct action of sulfur tetrafluoride on amino …
Number of citations: 97 pubs.acs.org
K Lv, Z Tao, Q Liu, L Yang, B Wang, S Wu… - European journal of …, 2018 - Elsevier
We herein report the design and synthesis of benzothiazinones containing a piperidine moiety as new antitubercular agents based on the structure feature of IMB-ZR-1 discovered in …
Number of citations: 32 www.sciencedirect.com
W Yang, G Cheng, Y Li, X Zuo, D Yang - Synthesis, 2017 - thieme-connect.com
A novel iridium-catalyzed ring-opening reaction of azabicyclic alkenes with a variety of fluoroalkylamines was developed. The reaction gave a series of fluorinated trans-1,2-diamine …
Number of citations: 9 www.thieme-connect.com

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